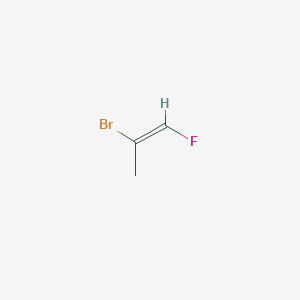

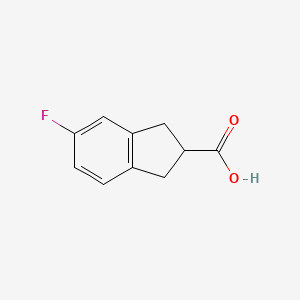

![molecular formula C14H8Cl3F6N3O2 B3042549 3-[3,5-bis(trifluoromethyl)phenyl]-N'-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)prop-2-enimidamide CAS No. 646989-54-0](/img/structure/B3042549.png)

3-[3,5-bis(trifluoromethyl)phenyl]-N'-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)prop-2-enimidamide

Overview

Description

The compound "3-[3,5-bis(trifluoromethyl)phenyl]-N'-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)prop-2-enimidamide" is a chemical entity that appears to be related to the field of polyimides and advanced materials, particularly those with fluorinated aromatic components. Although the provided papers do not directly discuss this compound, they do provide insight into the synthesis and characterization of related polyimides that incorporate fluorinated aromatic moieties, which can be informative for understanding the broader context of such compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 1-(3',5'-bis(trifluoromethyl)phenyl) pyromellitic dianhydride (6FPPMDA) is achieved through the Suzuki cross-coupling reaction followed by oxidation and cyclodehydration . Similarly, the synthesis of 2,2-Bis[4(4-aminophenoxy)phenyl]phthalein-3',5'-bis(trifluoromethyl)anilide (6FADAP) involves Williamson ether condensation reaction and subsequent hydrogenation . These methods are indicative of the complex synthetic routes that may be required for the synthesis of the compound .

Molecular Structure Analysis

The molecular structures of the compounds in the provided papers are characterized using techniques such as Fourier transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR), and elemental analysis . These techniques are crucial for confirming the structure of synthesized compounds, including the presence of specific functional groups and the overall molecular architecture.

Chemical Reactions Analysis

The papers discuss the preparation of polyimides, which are polymers formed by the reaction of dianhydrides with diamines . The specific reactions and conditions, such as the use of p-chlorophenol with isoquinoline and solution imidization at reflux temperature, are critical for the successful synthesis of these high-performance materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized polyimides are thoroughly evaluated. Properties such as solubility, solution viscosity, water absorption, coefficient of thermal expansion (CTE), dielectric constant, and refractive index are assessed . For example, polyimides synthesized with 6FADAP exhibit excellent solubility in various organic solvents, high glass-transition temperature, good thermal stability, low water absorption, and low dielectric constant . These properties are essential for applications in electronics and materials science.

Mechanism of Action

Target of Action

Compounds with similar structures, such as n,n′-bis [3,5-bis (trifluoromethyl)phenyl]thiourea, have been used as organocatalysts in organic chemistry . They are known to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states .

Mode of Action

Based on the behavior of structurally similar compounds, it can be inferred that this compound may interact with its targets through explicit double hydrogen bonding . This interaction can activate substrates and stabilize partially developing negative charges in the transition states .

Biochemical Pathways

Similar compounds have been extensively used in promoting organic transformations . Therefore, it can be inferred that this compound may also influence various biochemical pathways, leading to a range of downstream effects.

Result of Action

Based on the behavior of structurally similar compounds, it can be inferred that this compound may play a role in promoting organic transformations .

Safety and Hazards

properties

IUPAC Name |

[(Z)-[(E)-1-amino-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enylidene]amino] N-(1,2,2-trichloroethenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl3F6N3O2/c15-10(16)11(17)25-12(27)28-26-9(24)2-1-6-3-7(13(18,19)20)5-8(4-6)14(21,22)23/h1-5H,(H2,24,26)(H,25,27)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSCMGXNHNNJXME-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C=CC(=NOC(=O)NC(=C(Cl)Cl)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C=C/C(=N/OC(=O)NC(=C(Cl)Cl)Cl)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl3F6N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3,5-bis(trifluoromethyl)phenyl]-N'-({[(1,2,2-trichlorovinyl)amino]carbonyl}oxy)prop-2-enimidamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chloro-3-difluoromethyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B3042474.png)

![[3,5-Bis(trifluoromethyl)phenyl]imino-triphenyl-lambda5-phosphane](/img/structure/B3042476.png)

![Methyl [(3-cyano-6-ethyl-5-methylpyridin-2-yl)thio]acetate](/img/structure/B3042483.png)

![Methyl 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3042484.png)

![4-Chloro-2-[(4-chlorophenyl)sulphonyl]-5-(trifluoromethyl)aniline](/img/structure/B3042487.png)

![5-[({[3-(Trifluoromethyl)anilino]carbothioyl}amino)carbonyl]-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B3042488.png)